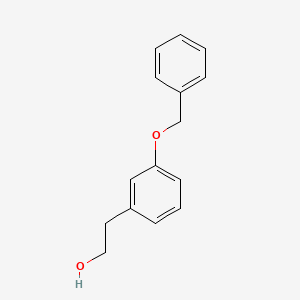

2-(3-(Benzyloxy)phenyl)ethanol

説明

Contextualization within Aromatic Alcohol Chemistry

Aromatic alcohols are a class of organic compounds that contain a hydroxyl (-OH) group attached to a carbon atom which is, in turn, attached to an aromatic ring. wikipedia.orgstackexchange.com This structural feature distinguishes them from phenols, where the hydroxyl group is directly bonded to an aromatic ring carbon. stackexchange.comlibretexts.org The presence of the hydroxyl group outside the aromatic ring allows aromatic alcohols to exhibit chemical properties more akin to aliphatic alcohols, such as undergoing oxidation to form aldehydes or carboxylic acids. libretexts.org

The reactivity and physical properties of aromatic alcohols, such as boiling points and solubility, are influenced by the ability of the hydroxyl group to form hydrogen bonds. libretexts.orgwikipedia.org The specific nature and position of substituents on the aromatic ring can further modulate these properties, making them a versatile class of compounds in chemical synthesis.

Significance of Phenylethanol Scaffold in Organic Synthesis and Medicinal Chemistry Research

The phenylethanol scaffold is a prevalent structural motif in a multitude of natural products and synthetic compounds. Its importance in organic synthesis stems from its utility as a versatile intermediate. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions, allowing for the construction of a diverse array of complex molecules.

In medicinal chemistry, phenylethanol derivatives have been investigated for a wide range of biological activities. scispace.comresearchgate.netrsc.org The structural framework of phenylethanol is found in numerous pharmaceutically active compounds. researchgate.net Researchers have explored modifications to the phenylethanol structure to develop new therapeutic agents. For instance, stilbene (B7821643) derivatives, which contain a related structural core, have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. rsc.org The synthesis of novel phenylethanol derivatives continues to be an active area of research in the quest for new and improved drugs. semanticscholar.org

Overview of Benzyloxy Group Utility in Chemical Design

The benzyloxy group, a benzyl (B1604629) ether, serves as a crucial tool in organic synthesis, primarily as a protecting group for alcohols and phenols. wikipedia.orgfiveable.me A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to prevent it from reacting during a chemical transformation at another site in the molecule. fiveable.mewikipedia.org The benzyl group is favored for its relative stability under a variety of reaction conditions, yet it can be removed (deprotected) under specific, often reductive, conditions such as hydrogenolysis. wikipedia.orgwikipedia.org

The use of a benzyloxy group can be seen in the synthesis of complex molecules where a free hydroxyl group would interfere with a desired reaction. For example, in the synthesis of 2-(4-benzyloxyphenyl)ethanol, the hydroxyl group of p-hydroxyphenylethanol is protected by a benzyl group to allow for subsequent reactions. google.com The strategic use of the benzyloxy protecting group is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. fiveable.me

| Property | Value |

| IUPAC Name | 2-(3-(benzyloxy)phenyl)ethanol |

| CAS Number | 177259-98-2 |

| Molecular Formula | C₁₅H₁₆O₂ |

| Molecular Weight | 228.29 g/mol |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature |

Table 1: Chemical and Physical Properties of this compound sigmaaldrich.comcymitquimica.com

Synthesis and Reactions

The preparation of this compound can be accomplished through various synthetic routes. A common laboratory method involves the reduction of the corresponding aldehyde, 2-(3-(benzyloxy)phenyl)acetaldehyde, using a reducing agent like sodium borohydride (B1222165). evitachem.com

Key chemical reactions involving this compound include:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 2-(3-(benzyloxy)phenyl)acetaldehyde, or further to the carboxylic acid, 2-(3-(benzyloxy)phenyl)acetic acid.

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Research Applications

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVCIKVRLMNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606812 | |

| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177259-98-2 | |

| Record name | 2-[3-(Benzyloxy)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Pathways for 2 3 Benzyloxy Phenyl Ethanol

Advanced Synthetic Routes

Advanced synthetic strategies for 2-(3-(Benzyloxy)phenyl)ethanol often involve multi-step processes that prioritize yield, purity, and stereochemical control. These routes leverage a range of modern organic reactions to construct the target molecule efficiently.

Catalytic Hydrogenation Strategies for Benzyloxy Deprotection

Catalytic hydrogenation is a key technique, not for the direct synthesis of this compound, but for the deprotection of the benzyl (B1604629) group in related structures to yield hydroxylated derivatives. organic-chemistry.org This method typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas. organic-chemistry.org The process is highly efficient for cleaving the benzyl ether bond, yielding the corresponding alcohol and toluene (B28343) as a byproduct. organic-chemistry.org To enhance selectivity, especially in the presence of other reducible functional groups, hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be utilized. organic-chemistry.org Recent advancements include the use of a mixed catalyst system of palladium and niobic acid-on-carbon (Nb2O5/C), which has been shown to effectively facilitate the deprotection of N-benzyl and O-benzyl groups under mild conditions. acs.org This dual-catalyst system is easily recoverable and reusable, offering a greener alternative. acs.org

| Catalyst System | Reagents | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H2) | Standard and efficient for benzyl ether cleavage. organic-chemistry.org |

| Pd/C with Hydrogen Transfer Reagent | 1,4-Cyclohexadiene | Increased selectivity in the presence of other reducible groups. organic-chemistry.org |

| Palladium and Niobic Acid-on-Carbon (Nb2O5/C) | Hydrogen Gas (H2) | Facilitates deprotection under mild conditions; catalyst is reusable. acs.org |

Wittig-Horner Reaction in the Construction of Related Benzyloxy-Substituted Alkenes

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool for the synthesis of alkenes with high E-selectivity, which can be precursors to compounds like this compound. organic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of a stabilized phosphorus ylide (phosphonate carbanion) with an aldehyde or ketone. organic-chemistry.orgnih.gov The phosphonate (B1237965) carbanion is typically generated by treating a phosphonate with a base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). organic-chemistry.org A key advantage of the Wittig-Horner reaction is that the phosphate (B84403) byproduct is water-soluble and easily removed. organic-chemistry.orgalfa-chemistry.com The reaction's stereochemistry is governed by steric factors, favoring the formation of the E-alkene. organic-chemistry.orgalfa-chemistry.com This methodology is instrumental in creating the carbon-carbon double bond in benzyloxy-substituted styrenes, which can then be further modified.

Nucleophilic Substitution Reactions in Benzyloxy Group Introduction

The introduction of the benzyloxy group onto a phenolic precursor is a critical step in the synthesis of this compound. This is commonly achieved through a nucleophilic substitution reaction, specifically a Williamson ether synthesis. organic-chemistry.org The process involves the deprotonation of a hydroxyl group on a precursor like 3-hydroxyphenyl ethanol (B145695) using a base, followed by reaction with a benzyl halide, such as benzyl bromide or benzyl chloride. organic-chemistry.orgevitachem.com Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions to introduce the benzyl group. organic-chemistry.org

Condensation Reactions Involving Benzyloxy-Substituted Precursors

Condensation reactions are integral to building the carbon skeleton of molecules related to this compound. For instance, the Reissert method, used in the synthesis of 4-benzyloxyindole, involves the condensation of 6-benzyloxy-2-nitrotoluene with ethyl oxalate. orgsyn.org Another example is the Knoevenagel condensation, which can be followed by hydrogenation to achieve α-alkylation of various nitriles with carbonyl compounds, a reaction that tolerates the presence of a benzyloxy group. organic-chemistry.org These reactions are crucial for creating complex molecular architectures from simpler benzyloxy-substituted starting materials.

Microwave-Assisted and Green Chemistry Approaches in Related Syntheses

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. sphinxsai.comresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. sphinxsai.comnih.gov This technique has been successfully applied to various reactions, including condensation reactions and the synthesis of heterocyclic compounds. sphinxsai.comunivpancasila.ac.id The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly being incorporated into synthetic routes. nih.govresearchgate.net This includes the use of solvent-free reaction conditions and eco-friendly catalysts. researchgate.netresearchgate.net For example, microwave irradiation has been used in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, demonstrating the potential for greener and more efficient production of complex molecules. nih.gov

| Approach | Key Advantages | Example Application |

| Microwave-Assisted Synthesis (MAOS) | Reduced reaction time, increased yields, cleaner reactions. sphinxsai.comresearchgate.netnih.gov | Synthesis of heterocyclic compounds, condensation reactions. sphinxsai.comunivpancasila.ac.id |

| Green Chemistry | Reduced use of hazardous substances, environmentally friendly. nih.govresearchgate.net | Solvent-free reactions, use of eco-friendly catalysts. researchgate.netresearchgate.net |

Precursor Design and Intermediate Compound Generation

The successful synthesis of this compound is highly dependent on the strategic design of its precursors and the generation of key intermediates. A common and direct precursor is 2-(3-hydroxyphenyl)ethanol, which can be benzylated to afford the target compound. The synthesis often starts with commercially available materials that are elaborated through a series of reactions. For instance, the synthesis of a related chiral alcohol, (S)-2-chloro-1-(3-chlorophenyl)ethanol, began with the microbial reduction of a ketone precursor. mdpi.com

The design of precursors also considers the introduction of other functional groups that can be manipulated later in the synthetic sequence. For example, in the synthesis of macrocycles, building blocks containing protected hydroxyl groups are prepared and then deprotected at a specific stage to allow for cyclization. dtu.dk The choice of protecting groups is crucial to ensure they can be selectively removed without affecting other parts of the molecule. The synthesis of (E)-3-[3-(benzyloxy) phenyl]-1-(4'-chlorophenyl)-2-propen-1-one, a chalcone (B49325) derivative, highlights the use of 3-(benzyloxy)phenyl as a key parent molecule. researchgate.net

Intermediate compounds are generated through a variety of reactions. For example, the oxidation of an alcohol can yield an aldehyde, which can then participate in a Wittig-Horner reaction. The reduction of an aldehyde or ketone using reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) is a common method to generate the ethanol side chain. The choice of reagents and reaction conditions at each step is critical to maximize the yield and purity of the desired intermediate, ultimately leading to the successful synthesis of this compound.

Synthesis of 3-(Benzyloxy)benzyl Chloride and Related Halides

A crucial precursor in several synthetic routes is 3-(benzyloxy)benzyl chloride or its corresponding halides. One common method for its synthesis involves the benzylation of the phenolic hydroxyl group of 3-hydroxybenzyl chloride. This reaction is typically carried out using benzyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The use of a mild base like cesium carbonate is advantageous as it facilitates the nucleophilic substitution without causing degradation of the chloromethyl group.

Another approach involves the radical chlorination of the methyl group in 3-benzyloxytoluene. This method utilizes chlorine gas under radical-initiating conditions, such as LED irradiation, with a catalyst like 1-butyl-3-methylimidazolium chloride. The reaction selectively targets the methyl group to yield 1-(benzyloxy)-3-(chloromethyl)benzene.

The choice of benzyl halide can also be significant. Benzyl bromide is often selected due to its higher reactivity compared to benzyl chloride. google.com

Table 1: Synthesis Conditions for 3-(Benzyloxy)benzyl Chloride

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| 3-Hydroxybenzyl chloride | Benzyl bromide, Cs₂CO₃ | DMF | 60°C | ~82% | |

| 3-Benzyloxytoluene | Cl₂, 1-butyl-3-methylimidazolium chloride, LED irradiation | - | 58°C | - |

Formation of Organometallic Reagents (e.g., Grignard Reagents) from Benzyloxy Precursors

Organometallic reagents, particularly Grignard reagents, are valuable for forming new carbon-carbon bonds in the synthesis of this compound and its derivatives. These reagents are typically prepared by reacting an organohalide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mmcmodinagar.ac.inthieme-connect.de

For instance, a Grignard reagent can be prepared from 3-(benzyloxy)phenyl chloride by reacting it with magnesium. This organometallic intermediate can then be reacted with an electrophile like sulfur to produce 3-(benzyloxy)benzenethiol. google.com Similarly, ethylmagnesium bromide can be formed and then added to 3-(benzyloxy)benzaldehyde in the synthesis of related propiophenone (B1677668) frameworks. smolecule.com The reactivity of benzylic halides is enhanced due to the resonance stabilization of the developing carbocation intermediate. smolecule.com

The formation of organolithium reagents is another possibility. These are generally more reactive than their Grignard counterparts and are prepared by reacting an alkyl halide with lithium metal, often in a hydrocarbon solvent. mmcmodinagar.ac.in

Preparation of Phosphonate Reagents for Olefination Reactions

Phosphonate reagents are key components in olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for forming alkenes with high stereoselectivity. wikipedia.orgalfa-chemistry.com These reagents are typically prepared through the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an organic halide. alfa-chemistry.com

In the context of synthesizing precursors for this compound, a phosphonate reagent can be generated from an appropriate benzyloxy-substituted halide. This phosphonate can then react with an aldehyde or ketone to form a carbon-carbon double bond. For example, a phosphonate can be deprotonated with a base to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde. wikipedia.orggoogle.com

The HWE reaction often favors the formation of (E)-alkenes. wikipedia.org However, modifications to the phosphonate reagent, such as using bis(2,2,2-trifluoroethyl) esters (the Still-Gennari modification), can favor the formation of (Z)-alkenes. wikipedia.org

Reaction Condition Optimization for High Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the solvent system, basicity, reaction temperature, and time.

Solvent System Effects on Reaction Efficiency and Purity

The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions, such as the etherification of a phenol (B47542) with a benzyl halide. For instance, the reaction between 3-hydroxybenzyl chloride and benzyl bromide proceeds efficiently in DMF. Similarly, the etherification of 3-hydroxybenzyl alcohol with benzyl chloride is effectively carried out in DMF.

In Grignard reactions, ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the organomagnesium reagent. mmcmodinagar.ac.inthieme-connect.de For Horner-Wadsworth-Emmons reactions, a variety of solvents have been explored, including acetonitrile, THF, and even biphasic systems. beilstein-journals.orgresearchgate.netorgsyn.org The use of anhydrous 1,2-dichloroethane (B1671644) (DCE) has been reported for microwave-assisted HWE reactions. mdpi.com

The solvent can also influence the stereoselectivity of a reaction. For example, in some olefination reactions, the choice of solvent can affect the ratio of (E) to (Z) isomers produced. mdpi.com

Table 2: Solvent Effects in Relevant Synthetic Steps

Role of Basic Conditions in Promoting Specific Transformations

The presence and nature of a base are crucial for many of the synthetic transformations leading to this compound. In etherification reactions involving a phenolic hydroxyl group, a base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion. smolecule.com Common bases for this purpose include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

In Horner-Wadsworth-Emmons reactions, a base is necessary to deprotonate the phosphonate, generating the reactive carbanion. wikipedia.org A range of bases can be employed, from milder options like triethylamine (B128534) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to stronger bases like sodium hydride (NaH) or butyllithium (B86547) (BuLi). google.combeilstein-journals.org The choice of base can influence the stereochemical outcome of the olefination. beilstein-journals.org For instance, using Ba(OH)₂ in a THF/water mixture has been shown to provide high yields in certain HWE reactions. beilstein-journals.org

In the synthesis of 3-benzyloxy-1-propanol, a related compound, potassium hydroxide (B78521) (KOH) is used as the base. chemicalbook.comprepchem.com

Temperature and Time Control in Reaction Progression

Careful control of reaction temperature and duration is essential for achieving high yields and minimizing side reactions. Nucleophilic substitution reactions, such as the benzylation of phenols, often benefit from elevated temperatures, typically in the range of 60-120°C, to proceed at a reasonable rate. smolecule.com For example, the synthesis of 3-(benzyloxy)benzyl chloride from 3-hydroxybenzyl chloride is conducted at 60°C.

In contrast, reactions involving highly reactive intermediates like Grignard or organolithium reagents often require low temperatures to control their reactivity and prevent side reactions. mmcmodinagar.ac.in Similarly, some steps in the Horner-Wadsworth-Emmons reaction may be performed at low temperatures, such as 0°C or even -78°C, to enhance stereoselectivity. orgsyn.org

The reaction time is also a critical parameter that is typically monitored to ensure the reaction goes to completion without the formation of degradation products. For example, the benzylation of 4-(2-hydroxyethyl)phenol was stirred for 12 hours. mdpi.com

Catalytic Systems and Their Impact on Reaction Mechanisms

Catalysts are central to the synthesis of this compound, primarily in hydrogenation reactions of its precursors. The choice of catalyst, whether a noble metal like palladium or a green alternative like ceric ammonium (B1175870) nitrate (B79036), fundamentally alters the reaction conditions and outcomes.

Palladium-based catalysts, particularly palladium on carbon (Pd/C), are widely employed for the synthesis of this compound through the hydrogenation of its precursors. This method is valued for its efficiency and scalability, making it suitable for both laboratory and industrial production. The primary application involves the reduction of the corresponding aldehyde, 2-(3-(benzyloxy)phenyl)acetaldehyde, to the target primary alcohol.

The reaction mechanism involves the catalytic action of palladium, where hydrogen gas (H₂) is adsorbed onto the metal surface and dissociates into atomic hydrogen. These reactive hydrogen atoms are then transferred to the carbonyl group of the aldehyde, reducing it to a hydroxyl group.

A significant challenge in this synthesis is the potential for over-reduction or side reactions, specifically the hydrogenolysis of the benzyl ether group (debenzylation). This would cleave the C-O bond of the benzyloxy group, yielding 3-(2-hydroxyethyl)phenol as an undesired byproduct. The selectivity of the reaction is therefore highly dependent on carefully controlled conditions, such as reaction time, temperature, pressure, and the choice of solvent, to prevent debenzylation. acs.org

In some synthetic routes, palladium catalysts are used to hydrogenate a carbon-carbon double bond. For instance, a precursor like 1-(benzyloxy)-3-(2-vinylphenyl)benzene can be hydrogenated using a Pd/C catalyst to saturate the vinyl group, yielding the desired ethylphenyl structure. google.com This approach demonstrates the versatility of palladium catalysts in targeting specific functional groups. The choice of solvent can also dramatically influence the outcome; protic solvents like methanol (B129727) can facilitate both hydrogenation and hydrogenolysis, leading to C–O bond cleavage. acs.org

The following table summarizes research findings on the use of palladium catalysts in hydrogenation reactions for synthesizing related phenolic compounds.

| Precursor | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| 1-benzyloxy-2-[2-(3-methoxyphenyl)vinyl]benzene | 10% Pd/C | Absolute Ethanol | Normal temperature and pressure, 6h | 2-[2-(3-methoxyphenyl)ethyl]phenol | 94.9% | google.com |

| 2-((3-methoxy)styryl)phenol | 5% Pd/C | Absolute Ethanol | Normal temperature and pressure, 10h | 2-((3-methoxy)phenethyl)phenol | 89.8% | google.com |

| 2-((3-methoxy)styryl)phenol | 5% Pd/C | Dichloromethane | Normal temperature and pressure, 4h | 2-((3-methoxy)phenethyl)phenol | 81.1% | google.com |

In line with the principles of green chemistry, which advocate for the use of environmentally benign and efficient synthetic methods, ceric ammonium nitrate (CAN) has emerged as a noteworthy catalyst. univpancasila.ac.id CAN is recognized for its low toxicity, high reactivity, ease of handling, and solubility in various organic solvents, making it a versatile reagent for a wide array of synthetic transformations. ias.ac.in It can function as a one-electron oxidant and as a Lewis acid to catalyze carbon-carbon bond-forming reactions under mild conditions. ias.ac.in

While direct synthesis of this compound using CAN is not prominently documented, its established catalytic activities suggest potential applications in its synthetic pathway. CAN is known to be an efficient catalyst for the synthesis of various heterocyclic and aromatic compounds, often proceeding through the activation of a carbonyl group. arkat-usa.org A plausible mechanism involves the coordination of the cerium(IV) ion to the carbonyl oxygen of an aldehyde, enhancing its electrophilicity and facilitating subsequent reactions like condensation. arkat-usa.org

CAN is particularly effective in promoting reactions in environmentally friendly solvents like ethanol-water mixtures, which aligns with green chemistry goals. ias.ac.in For example, it has been used to catalyze the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles from benzoin (B196080) or benzil, aromatic aldehydes, and ammonium acetate (B1210297) with high yields. ias.ac.in This demonstrates its capacity to facilitate complex molecular constructions efficiently.

The application of CAN in the synthesis of a precursor to this compound, such as in a condensation or oxidation step, could offer a greener alternative to more traditional, hazardous reagents. The advantages include mild reaction conditions, often at room temperature or slightly elevated temperatures, shorter reaction times, and simpler work-up procedures. ias.ac.inarkat-usa.org

The table below illustrates the effectiveness of CAN as a catalyst in various organic syntheses, highlighting its green credentials.

| Reactants | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Benzoin, Benzaldehyde (B42025), Ammonium Acetate | 10 mol% CAN | Ethanol-Water (1:1) | 65°C, 1.5h | 2,4,5-Triphenyl-1H-imidazole | 98% | ias.ac.in |

| 1,3-Indandione, Propiophenone, 4-Nitrobenzaldehyde, Ammonium Acetate | 10 mol% CAN | Ethanol | Room Temperature, 5h | 3-Methyl-4-(4-nitrophenyl)-2-phenyl-indeno[1,2-b]pyridin-5-one | 92% | arkat-usa.org |

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic Properties

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in chemical analysis, providing detailed information about the structure, functional groups, and molecular weight of a compound. By subjecting "2-(3-(Benzyloxy)phenyl)ethanol" to various types of electromagnetic radiation, a wealth of structural data can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR Spectroscopy of "this compound" would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of both the phenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl ether (-OCH₂Ph), the methylene protons of the ethanol (B145695) side chain (-CH₂CH₂OH), and the hydroxyl proton (-OH). The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A broadband-decoupled ¹³C NMR spectrum of "this compound" would display a single peak for each unique carbon atom. The chemical shifts of these peaks would indicate the type of carbon (e.g., aromatic, aliphatic, oxygen-attached). One would expect to see distinct signals for the carbons of the two aromatic rings, the benzylic ether carbon, the two aliphatic carbons of the ethanol chain, and the carbon bearing the hydroxyl group.

¹³C DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a specialized NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons (those with no attached protons) are not observed in a DEPT-135 spectrum. For "this compound," this technique would definitively identify the methylene (-CH₂) carbons of the ethanol side chain and the benzylic ether as negative signals, and the aromatic CH carbons as positive signals. This information is crucial for unambiguous assignment of the signals in the standard ¹³C NMR spectrum.

A summary of the expected NMR data is presented in the interactive table below.

Interactive Table: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift (ppm) | Signal Type | Assignment |

| ¹H NMR | 7.20 - 7.50 | Multiplet | Aromatic protons (C₆H₅CH₂-) |

| 6.80 - 7.30 | Multiplet | Aromatic protons (-C₆H₄-) | |

| 5.05 | Singlet | Benzylic protons (-OCH₂Ph) | |

| 3.85 | Triplet | Methylene protons (-CH₂OH) | |

| 2.85 | Triplet | Methylene protons (Ar-CH₂-) | |

| ~2.0 (variable) | Broad Singlet | Hydroxyl proton (-OH) | |

| ¹³C NMR | 158.0 - 160.0 | Quaternary | C-O (Aromatic) |

| 138.0 - 142.0 | Quaternary | Aromatic C-CH₂ and C-ipso (benzyl) | |

| 127.0 - 130.0 | CH | Aromatic CHs | |

| 113.0 - 122.0 | CH | Aromatic CHs | |

| 69.0 - 71.0 | CH₂ | Benzylic ether (-OCH₂Ph) | |

| 62.0 - 64.0 | CH₂ | -CH₂OH | |

| 38.0 - 40.0 | CH₂ | Ar-CH₂- | |

| ¹³C DEPT-135 | 127.0 - 130.0 | Positive | Aromatic CHs |

| 113.0 - 122.0 | Positive | Aromatic CHs | |

| 69.0 - 71.0 | Negative | Benzylic ether (-OCH₂Ph) | |

| 62.0 - 64.0 | Negative | -CH₂OH | |

| 38.0 - 40.0 | Negative | Ar-CH₂- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would be expected to show characteristic absorption bands confirming the presence of its key functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol would likely appear as a strong band around 1050 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the benzyl ether would be expected in the 1250-1000 cm⁻¹ region.

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol |

| 3000 - 3100 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic |

| 1450 - 1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | Strong | C-O Stretch | Aryl Ether |

| 1050 - 1150 | Strong | C-O Stretch | Primary Alcohol |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For "this compound" (molecular formula C₁₅H₁₆O₂, molecular weight 228.29 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 228.

The fragmentation of the molecular ion would be expected to occur at the weakest bonds, leading to characteristic fragment ions. A common fragmentation pathway for benzyl ethers is the cleavage of the C-O bond, which would result in the formation of a stable tropylium (B1234903) ion at m/z = 91. Another likely fragmentation would be the loss of a water molecule from the ethanol side chain, resulting in a peak at m/z = 210 (M-18). Cleavage of the bond between the two aliphatic carbons could also occur.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Formula of Fragment |

| 228 | [M]⁺ | [C₁₅H₁₆O₂]⁺ |

| 210 | [M - H₂O]⁺ | [C₁₅H₁₄O]⁺ |

| 197 | [M - CH₂OH]⁺ | [C₁₄H₁₃O]⁺ |

| 107 | [HO-C₆H₄-CH₂]⁺ | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ (Tropylium ion) |

Quantum Chemical Calculations and Computational Modeling

In conjunction with experimental spectroscopic data, quantum chemical calculations provide a theoretical framework for understanding the molecular structure and electronic properties of a compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations could be employed to determine the optimized molecular geometry in the gas phase, which corresponds to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data if available (e.g., from XRD).

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are crucial for understanding the reactivity and intermolecular interactions of the molecule. While specific DFT studies on "this compound" are not currently available in the literature, this computational approach remains a powerful tool for gaining deeper insight into its structural and electronic characteristics.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the π-systems of the two phenyl rings and the non-bonding orbitals of the oxygen atoms, which are areas with higher electron density. Conversely, the LUMO would be distributed over the electron-deficient parts of the molecule, primarily the anti-bonding orbitals of the aromatic systems.

In a computational study of a related compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations revealed a HOMO-LUMO energy gap of 4.3337 eV. nih.gov The HOMO in that molecule was concentrated on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group, while the LUMO was located on the benzoic acid moiety. nih.gov A similar analysis for this compound would yield precise energy values and visualizations of these orbitals, pinpointing the most probable sites for electron donation and acceptance.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.3337 nih.gov | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. ejosat.com.tr It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of how a molecule will interact with other chemical species. The map is color-coded to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (nucleophilic sites), while blue signifies regions of low electron density and positive electrostatic potential (electrophilic sites). Green and yellow areas represent intermediate or near-zero potential. dergipark.org.trwalisongo.ac.id

For this compound, an MEP map would reveal the most negative potential concentrated around the two oxygen atoms of the ether and alcohol functionalities due to their high electronegativity and lone pairs of electrons. These sites would be the most likely to engage in interactions with electrophiles or participate in hydrogen bonding as acceptors. Conversely, the most positive potential (blue regions) would be located on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack and a hydrogen bond donor. The aromatic rings would display a mix of negative potential (above and below the π-system) and mildly positive potential around the hydrogen atoms.

Fukui Functions for Reactive Site Prediction

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons is altered. researchgate.net They are instrumental in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks. researchgate.netnih.gov

f(r)+ : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest value is the most susceptible.

f(r)- : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest value is the most reactive.

f(r)0 : Predicts the site for a radical attack.

A theoretical analysis of this compound using Fukui functions would provide a quantitative ranking of the reactivity of each atom. It is expected that the oxygen atoms would show high values for f(r)-, confirming their nucleophilic character. The aromatic carbons, particularly those at the ortho and para positions relative to the activating ether and alkyl groups, would also likely be identified as susceptible to electrophilic attack. Such calculations provide a more refined prediction of regioselectivity in chemical reactions than MEP analysis alone. semanticscholar.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and core orbitals, which aligns with the classic Lewis structure concept. nih.govmpg.de A key feature of NBO analysis is its ability to quantify delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. researchgate.net

In this compound, NBO analysis would identify key intramolecular interactions. Significant stabilization energies would likely be found for interactions between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals (σ* or π) of adjacent carbon atoms (acceptors). For instance, the interaction between an oxygen lone pair (n) and an adjacent C-C or C-O antibonding orbital (σ) would indicate hyperconjugative stabilization. Furthermore, interactions involving the π-orbitals of the phenyl rings would reveal the extent of electron delocalization across the aromatic systems. Studies on similar molecules have shown that these hyperconjugative interactions and charge delocalizations are crucial for molecular stability. nih.govresearchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O) | σ(C-C) | - | Hyperconjugation |

| π(C=C) | π(C=C) | - | Intra-ring Delocalization |

Thermodynamic Parameters (Entropy, Heat Capacity, Enthalpy Changes)

The thermodynamic properties of a molecule, such as heat capacity (Cp), entropy (S), and enthalpy (H), are essential for understanding its stability and behavior as a function of temperature. These parameters can be calculated computationally using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. nih.gov

Heat Capacity (Cp) : Represents the amount of heat required to raise the temperature of the substance by one degree.

Entropy (S) : A measure of the disorder or randomness of the system.

Enthalpy (H) : The total heat content of the system.

While specific calculated thermodynamic data for this compound are not available, values can be estimated based on those of its structural components, such as 2-phenylethanol (B73330) and ethanol. nist.govchemeo.com Due to its larger size, greater number of atoms, and increased conformational flexibility from the additional benzyloxy group, this compound would be expected to have significantly higher values for heat capacity, entropy, and enthalpy compared to these smaller, related molecules.

| Compound | Formula | Heat Capacity (Cp,gas) (J/mol·K) | Standard Molar Entropy (Sliquid) (J/mol·K) | Std Enthalpy of Formation (ΔfH°liquid) (kJ/mol) |

|---|---|---|---|---|

| Ethanol | C2H6O | 65.21 nist.gov | 159.9 wikipedia.org | -277.38 wikipedia.org |

| 2-Phenylethanol | C8H10O | - | - | - |

Advanced Research into Biological Activities and Pharmaceutical Applications

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial potential of 2-(3-(Benzyloxy)phenyl)ethanol has been a subject of preliminary research, examining its efficacy against a range of pathogenic bacteria and fungi. The structural characteristics of this aromatic alcohol, featuring a benzyloxy phenyl group, suggest the possibility of interactions with microbial cell components.

Currently, there is a lack of specific published research detailing the direct evaluation of this compound against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. However, the broader class of phenolic compounds and aromatic alcohols has demonstrated antibacterial properties. nih.govnih.gov The lipophilic nature of these compounds is often linked to their ability to disrupt bacterial membranes. nih.gov For instance, ethanol (B145695) itself is a well-known disinfectant that can be effective against both S. aureus and E. coli. kosmospublishers.comamazonaws.comkosmospublishers.complos.org The specific contribution of the benzyloxy and phenyl ethanol moieties to the potential antibacterial activity of the title compound remains an area for future investigation.

Table 1: Antibacterial Activity Data for Structurally Related Compounds

| Compound Class | Bacterial Strain | Observed Effect |

| Phenolic Compounds | Escherichia coli O157:H7 | Bacteriostatic activity |

| Phenolic Compounds | Staphylococcus aureus | Bacteriostatic activity |

| Aromatic Alcohols | Gram-negative bacteria | Membrane alteration |

Note: This table is illustrative of the activity of related compound classes, as direct data for this compound is not currently available.

Table 2: Antifungal Activity Data for Structurally Related Compounds

| Compound Class | Fungal Species | Observed Effect |

| Natural Phenolics | Candida species | Synergistic enhancement of antifungal drugs usda.gov |

| Ethanol | Candida albicans | Inhibition of biofilm formation nih.gov |

Note: This table provides context based on related compounds, as specific data for this compound is not available.

Computational molecular docking studies are instrumental in predicting the binding affinity of a compound to specific microbial enzyme targets. DNA gyrase in bacteria and Lanosterol 14α-demethylase in fungi are well-established targets for antimicrobial drugs. visionpublisher.infonih.gov There are currently no published molecular docking studies specifically investigating the interaction of this compound with either DNA gyrase or Lanosterol 14α-demethylase. Such studies would be valuable in elucidating its potential mechanism of action and guiding further experimental research. The aromatic and hydroxyl features of the molecule could potentially engage in hydrogen bonding and hydrophobic interactions within the active sites of these enzymes.

Anticancer Potential and Cellular Pathway Modulation

Preliminary explorations into the anticancer potential of novel chemical entities are a cornerstone of oncological research. The cytotoxic effects of various synthetic and natural compounds are often first assessed through in vitro studies on human cancer cell lines.

As of the latest review of scientific literature, there is no specific data available on the in vitro antitumor activity of this compound against the human cancer cell lines PRI, K562, JURKAT, A549, HepG2, or MDA-MB-231. Research on other compounds has demonstrated the utility of these cell lines in identifying potential anticancer agents. For example, various benzimidazole (B57391) derivatives have shown cytotoxic effects against A549 and HepG2 cells. Similarly, extracts from certain medicinal plants have exhibited cytotoxicity against HepG2 cells. nih.govmdpi.comrjptonline.org Future research could involve screening this compound against this panel of cell lines to determine if it possesses any antiproliferative or cytotoxic effects.

Table 3: Examples of Anticancer Activity in Specified Cell Lines (Other Compounds)

| Cell Line | Compound/Extract Type | Reference |

| A549 | Benzimidazole derivatives | |

| HepG2 | Benzimidazole derivatives | |

| HepG2 | Medicinal plant extracts | nih.govmdpi.comrjptonline.org |

| MDA-MB-231 | Streptomyces coeruleofuscus SCJ extract | nih.gov |

Note: This table is for illustrative purposes to show the use of these cell lines in cancer research, as no data exists for this compound.

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. While there are no direct studies demonstrating that this compound induces apoptosis in cancer cells, research on a structurally related compound, 2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), has shown that it can effectively induce apoptosis in various cancer cells. nih.gov This induction of apoptosis by 2,3-DCPE was found to be more effective in cancer cells than in normal human fibroblasts and involved the cleavage of caspases and the release of cytochrome c. nih.gov These findings suggest that the ethanolamine (B43304) scaffold, which is present in this compound, may be a structural feature worth investigating for its potential pro-apoptotic activity.

Neuropharmacological Investigations

Research into the neuropharmacological profile of this compound has explored its potential as an inhibitor of monoamine oxidase-B (MAO-B). Derivatives of this compound have been synthesized and evaluated for their ability to selectively inhibit MAO-B, an enzyme implicated in the degradation of dopamine (B1211576) and associated with the pathology of neurodegenerative disorders such as Parkinson's disease.

One area of investigation has focused on creating hybrid molecules that incorporate the this compound scaffold with other pharmacophores known to interact with neurological targets. For instance, a series of 7-(benzyloxy)-2-methyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)-4H-chromen-4-one derivatives were designed and synthesized. Within this series, the specific placement of the benzyloxy group, including at the meta-position analogous to this compound, was explored. The inhibitory activities of these compounds against both human MAO-A and MAO-B were assessed, with some derivatives showing promising and selective inhibition of MAO-B.

The potential neuroprotective and anti-neuroinflammatory properties of compounds structurally related to this compound are a subject of scientific inquiry. Neuroinflammation is a key factor in the progression of many neurodegenerative diseases. Research has shown that derivatives containing the benzyloxyphenyl moiety can exhibit significant anti-neuroinflammatory effects. For example, in studies involving benzothiazole (B30560) derivatives, compounds featuring a benzyloxy group demonstrated an ability to mitigate neuroinflammatory processes. These compounds were found to protect neuronal cells from damage induced by inflammatory agents, suggesting a potential therapeutic application in diseases with a neuroinflammatory component.

Molecular docking simulations have been employed to investigate the binding interactions of this compound derivatives with key neurological targets, including Beta-secretase 1 (BACE-1). BACE-1 is a primary enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.

In these computational studies, the this compound scaffold is analyzed for its potential to fit into the active site of BACE-1 and interact with critical amino acid residues. The goal is to predict the binding affinity and mode of interaction, which can guide the synthesis of more potent and selective inhibitors. The benzyloxy group is often a key feature in these interactions, potentially forming hydrophobic and van der Waals interactions within the enzyme's binding pocket. These studies are crucial for the rational design of novel BACE-1 inhibitors based on the this compound structure for potential use in Alzheimer's disease therapy.

Antioxidant Capacity and Oxidative Stress Mitigation

Compounds containing phenolic and benzyloxy structures are often investigated for their antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to cellular damage and is implicated in a wide range of diseases, including neurodegenerative disorders.

The chemical structure of this compound, featuring a phenyl ring and an ether linkage, suggests it may participate in scavenging free radicals. Research on structurally similar compounds has demonstrated significant antioxidant activity. These studies typically involve assays that measure the ability of the compound to neutralize various types of free radicals. The presence of the benzyloxy group can influence the electronic properties of the phenyl ring, potentially enhancing its ability to donate a hydrogen atom to a radical, thereby quenching it and mitigating oxidative damage.

Investigation of Other Pharmacological Activities (e.g., Antiviral, Anti-inflammatory, Antitubercular, Anti-Alzheimer)

The versatile scaffold of this compound has prompted investigations into a broad spectrum of other pharmacological activities.

Anti-inflammatory Activity: Beyond its neuroinflammatory role, general anti-inflammatory properties are being explored. The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Antitubercular Activity: The search for novel treatments for tuberculosis has led to the screening of diverse chemical structures. The lipophilic nature of the benzyloxy group can be advantageous for penetrating the mycobacterial cell wall.

Anti-Alzheimer's Activity: In addition to BACE-1 inhibition, the potential anti-Alzheimer's effects are being studied through other mechanisms, such as the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta aggregation.

Antiviral Activity: The broad structural features of this compound make it a candidate for screening against various viral targets, although specific research in this area is still emerging.

PROTAC (Proteolysis-Targeting Chimera) Linker Applications in Targeted Protein Degradation

In the innovative field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a novel therapeutic modality. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is critical for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase. Isomers and structural analogs of this compound, such as 2-(benzyloxy)ethanol, are utilized as building blocks for constructing these linkers. These ether-containing structures can provide the necessary length, flexibility, and physicochemical properties to facilitate the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The synthesis of PROTACs often involves incorporating such linker fragments to connect the target-binding ligand and the E3 ligase-binding ligand.

Advanced Material Science and Electrochemical Studies

Phthalocyanine (B1677752) Derivatives and Electrochemical Characterization

Phthalocyanines are large, aromatic macrocycles that can be modified at their peripheral positions to tune their physical and chemical properties. mdpi.comresearchgate.net The benzyloxy-phenyl moiety from the title compound can be introduced to create peripherally substituted phthalocyanines with tailored functionalities.

The synthesis of these specialized phthalocyanines is a multi-step process. A common strategy involves the nucleophilic substitution reaction between a nitro-substituted phthalonitrile (B49051), such as 4-nitrophthalonitrile, and a corresponding alcohol. researchgate.netcolab.ws In this context, a precursor alcohol like 3-(benzyloxy)phenylethanol is used to create a new phthalonitrile derivative. sioc-journal.cn

This new dinitrile compound then undergoes a cyclotetramerization reaction, often in the presence of a metal salt like zinc acetate (B1210297) and a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sioc-journal.cn This process, typically carried out in a high-boiling solvent, results in the formation of a metallophthalocyanine where four of the benzyloxyphenoxy units are attached to the periphery of the macrocycle. researchgate.nettandfonline.com The bulky nature of these substituents can enhance the solubility of the phthalocyanine, which is often a major challenge, and allows for easier purification and processing. tandfonline.com

The electrochemical behavior of these novel phthalocyanine complexes is critical for their potential use in applications like chemical sensors, electrocatalysis, and molecular electronics. nih.govnih.gov Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) are employed to study their redox properties. rsc.orgresearchgate.net

These measurements reveal that metallophthalocyanines substituted with benzyloxy groups exhibit distinct, often reversible, redox processes. researchgate.net For instance, zinc(II) phthalocyanine complexes typically show electron transfer processes that are based on the phthalocyanine ring itself, rather than the central metal. researchgate.net CV and SWV studies can identify multiple reduction and oxidation events. researchgate.net For a zinc phthalocyanine with benzyloxy-containing substituents, one might observe two separate one-electron reductions and at least one one-electron oxidation. researchgate.netnih.gov These redox potentials are influenced by the specific substituents on the macrocycle. researchgate.net

Table 1: Illustrative Redox Potentials for a Peripherally Substituted Zinc Phthalocyanine

The following data is representative and illustrates typical findings from cyclic voltammetry studies on similar compounds.

| Redox Process | Potential (V) vs. Ag/AgCl | Description |

| First Ring Oxidation | +0.82 | Reversible, one-electron oxidation of the Pc ring. |

| First Ring Reduction | -1.10 | Reversible, one-electron reduction of the Pc ring. |

| Second Ring Reduction | -1.48 | Reversible, one-electron reduction of the Pc ring. |

Data sourced from representative studies of peripherally substituted zinc phthalocyanines. mdpi.comresearchgate.netnih.gov

UV Absorption Properties in Novel Materials

The incorporation of 2-(3-(benzyloxy)phenyl)ethanol-derived substituents has a profound effect on the electronic absorption spectra of the resulting materials. Phthalocyanines are known for their strong light absorption, a property that is highly tunable. dtic.mil

Their UV-visible spectra are defined by two primary absorption regions: the Soret band (or B band) in the UV region (around 300-400 nm) and the characteristic Q band in the visible region (600-750 nm). tandfonline.comnih.gov The exact position and intensity of these bands are sensitive to the central metal ion, the solvent, and the peripheral substituents. nih.govcore.ac.uk

Introducing electron-donating groups like benzyloxy moieties at the periphery of the phthalocyanine macrocycle typically causes a bathochromic (red) shift in the Q band. core.ac.uk This shift is advantageous for applications that require absorption of red or near-infrared light. The bulky nature of these substituents also plays a crucial role in preventing aggregation of the phthalocyanine molecules in solution. tandfonline.comworldscientific.com Suppressing aggregation is vital as it leads to sharper, more defined spectral bands, which is desirable for many optical applications. worldscientific.com A monomeric zinc phthalocyanine with these substituents in a solvent like dimethylformamide (DMF) would exhibit a sharp Q-band maximum. core.ac.uk

Table 2: Typical UV-Vis Absorption Data for a Substituted Zinc Phthalocyanine

This table presents characteristic absorption maxima for a zinc phthalocyanine bearing benzyloxyphenoxy-type peripheral groups.

| Band | Wavelength Range (nm) | Solvent |

| Soret (B) Band | ~350 | Tetrahydrofuran (B95107) (THF) |

| Q Band | ~673 | Tetrahydrofuran (THF) |

Data derived from spectroscopic studies of peripherally substituted zinc phthalocyanines. tandfonline.com

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Structurally Modified Analogs

The synthesis of modified analogs typically begins with the functionalization of the 2-(3-(benzyloxy)phenyl)ethanol scaffold to introduce reactive groups necessary for building the desired heterocyclic systems or linker chains.

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are significant precursors for various heterocyclic compounds and possess a wide array of biological activities themselves. nih.gov

Synthesis: The synthesis of chalcone (B49325) derivatives from the benzyloxyphenyl scaffold is commonly achieved through the Claisen-Schmidt condensation. researchgate.netrjlbpcs.com This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. For instance, 3-(benzyloxy)benzaldehyde, which can be derived from this compound, is reacted with various substituted acetophenones to yield a series of benzyloxy-substituted chalcones. researchgate.net The reaction is often carried out in an alcoholic solvent like ethanol (B145695) with a base such as sodium hydroxide (B78521). researchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies on benzyloxy chalcones have revealed key structural features that influence their biological activity, particularly as enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition: Studies on benzyloxy ortho/para-substituted chalcones have shown potent inhibitory actions against human monoamine oxidase B (hMAO-B). researchgate.net Generally, these chalcones inhibit the hMAO-B isoform more potently than hMAO-A. researchgate.net The presence and position of substituents on the phenyl rings are critical for both potency and selectivity. For example, specific halogen substitutions can significantly enhance MAO-B inhibitory activity. researchgate.net

Anti-inflammatory Activity: Chalcone derivatives have demonstrated considerable anti-inflammatory properties. nih.gov The inhibitory effects on the release of chemical mediators from neutrophils and the production of nitric oxide (NO) in macrophages are key indicators of this activity. nih.gov The substitution pattern on both aromatic rings, such as the presence of dihydroxy or dimethoxy groups, can improve anti-inflammatory efficacy. researchgate.net

Anticancer Activity: The modifiable structure of chalcones makes them promising candidates for anticancer drug development. researchgate.net They have shown effectiveness against various cancer cell lines, acting as potent enzyme inhibitors and antiproliferative agents. researchgate.net

| Compound Class | General Structure | Key SAR Findings | Biological Activity |

|---|---|---|---|

| Benzyloxy Chalcones | Benzyloxy-phenyl ring attached to the propenone core | Substituents on the phenyl rings are crucial for activity. Halogen substitutions can enhance potency against MAO-B. researchgate.net | MAO-B Inhibition researchgate.net, Anti-inflammatory nih.gov, Anticancer researchgate.net |

Thiazole (B1198619) and thiadiazine moieties are five-membered heterocyclic rings containing sulfur and nitrogen atoms. These derivatives are of significant interest in medicinal chemistry.

Synthesis: Thiazole derivatives can be synthesized through various methods, with the Hantzsch thiazole synthesis being a classic approach. This method typically involves the reaction of an α-haloketone with a thioamide. The required α-haloketone can be prepared from the corresponding chalcone derivative. Thiadiazine synthesis routes are more varied, but can also originate from thiosemicarbazide (B42300) precursors reacting with appropriate carbonyl compounds.

Structure-Activity Relationship (SAR) Studies: SAR studies, particularly on phenyl-substituted thiazole and thiadiazole derivatives, have provided valuable data for their development as selective receptor antagonists.

Adenosine (B11128) A3 Receptor Antagonism: A series of 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives have been evaluated as selective antagonists for human adenosine A3 receptors. nih.govnih.gov

A methoxy (B1213986) group at the 4-position of the phenyl ring significantly enhances binding affinity and selectivity. nih.govnih.gov

N-acetyl or N-propionyl substitutions on the amino group of the thiazole or thiadiazine template also lead to a great increase in affinity. nih.govnih.gov

The thiadiazole ring, capable of forming an additional hydrogen bond with the receptor that is absent in thiazole derivatives, can contribute to a higher binding affinity for the human adenosine A3 receptor. nih.gov The most potent antagonist identified in one series, N-[3-(4-methoxy-phenyl)- researchgate.netnih.govmedchemexpress.comthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM. nih.gov

| Compound Class | Key Structural Features | Key SAR Findings | Biological Activity | Example Potency |

|---|---|---|---|---|

| Phenyl-Thiazole/Thiadiazine Derivatives | (Methoxy)phenyl substitution on the heterocyclic ring | A 4-methoxy group on the phenyl ring and N-acyl substitutions enhance affinity and selectivity. nih.govnih.gov The thiadiazole core can offer additional H-bonding, increasing affinity. nih.gov | Selective human adenosine A3 receptor antagonists nih.govnih.gov | Ki = 0.79 nM for N-[3-(4-methoxy-phenyl)- researchgate.netnih.govmedchemexpress.comthiadiazol-5-yl]-acetamide nih.gov |

Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are known for a broad spectrum of biological activities. semanticscholar.org

Synthesis: A common and effective method for synthesizing 2-pyrazoline (B94618) derivatives is the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives (e.g., phenylhydrazine). semanticscholar.orgnih.govrdd.edu.iq The chalcone precursor, bearing the benzyloxy phenyl moiety, is refluxed with hydrazine hydrate in a solvent like ethanol, often in the presence of a base or acid catalyst, to yield the corresponding pyrazoline. semanticscholar.orgnih.gov Microwave-assisted synthesis has been shown to be an efficient alternative to conventional heating, offering shorter reaction times and higher yields. semanticscholar.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: SAR studies of pyrazoline derivatives have highlighted their potential in neuropharmacology.

Neuropharmacological Activity: A series of 1,3,5-trisubstituted-2-pyrazoline derivatives have shown significant antidepressant and anxiolytic activities in various in vivo models. nih.gov

The nature of the substituents at positions 3 and 5 of the pyrazoline ring is critical for activity. For instance, a 2-hydroxyphenyl substitution at the 3rd position and a 4-benzyloxyphenyl group at the 5th position were found to be important for eliciting good antidepressant properties. nih.gov

These compounds are potential inhibitors of the MAO-A protein, which is a key target in the management of depression and anxiety disorders. Molecular docking studies have shown key interactions with amino acid residues like Tyr407, Tyr444, and Phe352 at the binding site of MAO-A. nih.gov

| Compound Class | Synthesis Precursor | Key SAR Findings | Biological Activity |

|---|---|---|---|

| 1,3,5-Trisubstituted-2-pyrazolines | Chalcones with benzyloxy phenyl ring system semanticscholar.org | Substituents at C3 and C5 are critical. A 4-benzyloxyphenyl group at C5 was decisive for good antidepressant activity. nih.gov | Antidepressant, Anxiolytic, MAO-A Inhibition nih.gov |

Benzothiazole (B30560) is a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole ring. Its derivatives exhibit a wide range of pharmacological activities. benthamscience.comsemanticscholar.org

Synthesis: The synthesis of benzothiazoles can be achieved through several routes. A prevalent method is the condensation of 2-aminothiophenols with various electrophilic reagents such as carboxylic acids, acyl chlorides, or aldehydes. ijper.orgnih.gov For example, a carboxylic acid derived from the this compound scaffold can be condensed with 2-aminothiophenol (B119425) to form the corresponding 2-substituted benzothiazole. Alternative methods include the Jacobson cyclization of thiobenzanilides and microwave- or ultrasound-assisted protocols. ijper.organalis.com.my

Structure-Activity Relationship (SAR) Studies: SAR analyses of benzothiazole derivatives have shown that the substitution pattern significantly influences their biological effects.

General Trends: Literature reviews indicate that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.comsemanticscholar.org

Dual sEH/FAAH Inhibition: In the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain management, benzothiazole-phenyl analogs have been explored. nih.gov SAR studies indicated that trifluoromethyl groups on the aromatic rings were well tolerated by the target enzymes when placed at the ortho and para positions. nih.gov

Antimicrobial Activity: The presence of specific functional groups can enhance antimicrobial properties. For instance, Schiff bases incorporating a benzothiazole-triazole complex have shown notable antimicrobial behavior. ijper.org

| Compound Class | General Structure | Key SAR Findings | Biological Activity |

|---|---|---|---|

| Benzothiazole Derivatives | Aryl group (e.g., benzyloxyphenyl) at C-2 position | Substitutions at C-2 and C-6 are critical for activity. benthamscience.comsemanticscholar.org Trifluoromethyl groups on appended phenyl rings are well-tolerated in sEH/FAAH inhibitors. nih.gov | Antimicrobial ijper.org, Anticancer ijper.org, sEH/FAAH Inhibition nih.gov |

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are recognized for their diverse biological activities. researchgate.net

Synthesis: Isoxazole (B147169) derivatives can be synthesized from chalcone precursors bearing the benzyloxy phenyl group. The reaction of these α,β-unsaturated ketones with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the isoxazole ring through cyclization. researchgate.net Other synthetic strategies include 1,3-dipolar cycloaddition reactions and multi-step sequences involving Claisen-type condensation followed by cyclization. ubbcluj.ronih.gov

Structure-Activity Relationship (SAR) Studies: SAR studies have been crucial in optimizing isoxazole derivatives for specific biological targets.

RORγt Inverse Agonists: Trisubstituted isoxazoles have been identified as a novel class of allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). nih.gov Structure-based design and biochemical assays have been used to explore the SAR profile. The nature and position of substituents on the isoxazole ring and its appended phenyl groups are critical for potency and binding affinity. For example, specific linkers and fluoro substituents have been shown to result in high-binding affinity. nih.gov

Antimicrobial Activity: The antibacterial activity of isoxazole derivatives can be enhanced by specific substitutions on the phenyl rings attached to the isoxazole core. The presence of groups like methoxy, dimethylamino, nitro, and chloro at various positions on the C-3 and C-5 phenyl rings has been shown to improve activity against both gram-positive and gram-negative bacteria. ijpca.org

| Compound Class | Synthesis Precursor | Key SAR Findings | Biological Activity |

|---|---|---|---|

| Trisubstituted Isoxazoles | Chalcones, Alkynes researchgate.netnih.gov | Substituents at C-3, C-4, and C-5 positions dictate potency. Specific linkers and halogen substituents can improve binding affinity to RORγt. nih.gov | RORγt Inverse Agonism nih.gov, Antimicrobial ijpca.org, Anticancer researchgate.net |

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC. nih.gov

Structure-Activity Relationship (SAR) Studies: The linker is not merely a spacer but plays a vital role in the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Linker Length and Composition: The length and chemical makeup of the linker are critical for potency. explorationpub.com A linker that is too short may cause steric clashes preventing simultaneous binding, while one that is too long may not effectively bring the two proteins into proximity for ubiquitination. explorationpub.com Linker optimization often involves evaluating a series of linkers with varying lengths and compositions (e.g., PEG, alkyl chains, rigid aromatic units). explorationpub.com

Ternary Complex Stability: The linker's structure influences the stability and conformation of the ternary complex. Molecular dynamics simulations can be used to understand how different linkers, such as those derived from this compound, affect the stability of the complex, which in turn correlates with degradation activity. researchgate.net For example, the introduction of a rigid benzyl (B1604629) linker has been shown to provide conformational restriction that can be beneficial for activity. researchgate.net

| Linker Type | Core Structure | Key SAR Findings | Function |

|---|---|---|---|

| PEG-based Linkers | 2-(Benzyloxy)ethanol medchemexpress.com | Length and flexibility are critical for optimal ternary complex formation and stability. explorationpub.comresearchgate.net | Connects target protein ligand to E3 ligase ligand in a PROTAC nih.gov |

| Aromatic Linkers | Benzyl/Phenyl groups | Provide conformational restriction and can participate in pi-stacking interactions, potentially improving ternary complex stability. researchgate.net | Connects target protein ligand to E3 ligase ligand in a PROTAC nih.gov |

Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity

The biological activity of "this compound" is intrinsically linked to its specific arrangement of functional groups, which constitute its key pharmacophores and structural motifs. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the primary motifs are the benzyloxy group, the central phenyl ring, and the ethanol side chain.

The benzyloxy group is a significant pharmacophore found in a variety of biologically active molecules. nih.gov Its presence is often associated with potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov The benzyloxy moiety consists of a flexible benzyl group linked to the core phenyl ring via an ether oxygen. This combination provides both hydrophobic regions (the two phenyl rings) and a potential hydrogen bond acceptor (the ether oxygen), which can be crucial for anchoring the molecule within a receptor's binding pocket. In chalcone derivatives, the benzyloxy phenyl group is a core component in compounds showing a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, highlighting its importance as a privileged structural motif. researchgate.neteurekaselect.com

The phenylethanol scaffold itself is a common structural feature in biologically active compounds. The central phenyl ring acts as a hydrophobic core, facilitating interactions with nonpolar regions of a biological target. The substitution pattern on this ring is critical for determining activity and selectivity. In "this compound," the meta (1,3) substitution pattern orients the benzyloxy and ethanol groups at a specific angle, which can be optimal for fitting into a particular active site.

| Structural Motif | Component Groups | Potential Role in Biological Activity |

|---|---|---|

| Benzyloxy Group | Benzyl Ring, Ether Linkage, Phenyl Ring | Provides hydrophobic interaction regions and a hydrogen bond acceptor site; key for binding affinity in various enzymes. nih.goveurekaselect.com |

| Phenylethanol Core | Central Phenyl Ring, Ethyl Linker | Acts as a hydrophobic scaffold; the substitution pattern dictates the spatial orientation of functional groups. |

| Ethanol Side Chain | Terminal Hydroxyl Group (-OH) | Functions as a critical hydrogen bond donor and acceptor, anchoring the molecule to its biological target. researchgate.net |

Computational Approaches in SAR: Quantitative Structure-Toxicity Relationship (QSTR) and ADME Predictions

Computational methods are integral to modern medicinal chemistry for predicting the biological properties of compounds and guiding drug design, thereby minimizing the need for extensive synthesis and testing. nih.gov These in silico techniques include Quantitative Structure-Toxicity Relationship (QSTR) modeling and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Quantitative Structure-Toxicity Relationship (QSTR)

QSTR is a computational approach used to model and predict the toxicity of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a group of compounds and their toxicological endpoints, such as the half-maximal inhibitory concentration (IC50). chemconsai.com For derivatives of "this compound," which belongs to the phenol (B47542) derivative class, QSTR studies can be particularly insightful.

These models are built using calculated molecular descriptors, which are numerical values that encode information about the molecule's topology, geometry, or electronic properties. chemconsai.com For instance, a QSTR analysis of phenol derivatives might reveal that toxicity is correlated with descriptors like shape indices and connectivity indices, which describe the molecule's size and branching. chemconsai.com Such models allow researchers to predict the potential toxicity of newly designed analogs before they are synthesized.